SHP389

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

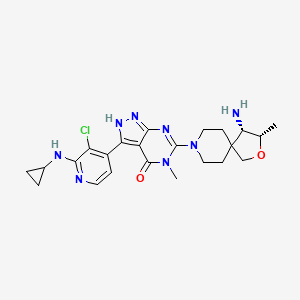

IUPAC Name |

6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-[3-chloro-2-(cyclopropylamino)pyridin-4-yl]-5-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN8O2/c1-12-18(25)23(11-34-12)6-9-32(10-7-23)22-28-19-15(21(33)31(22)2)17(29-30-19)14-5-8-26-20(16(14)24)27-13-3-4-13/h5,8,12-13,18H,3-4,6-7,9-11,25H2,1-2H3,(H,26,27)(H,29,30)/t12-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUPFUYPXLMTMT-KPZWWZAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(CCN(CC2)C3=NC4=NNC(=C4C(=O)N3C)C5=C(C(=NC=C5)NC6CC6)Cl)CO1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C2(CCN(CC2)C3=NC4=NNC(=C4C(=O)N3C)C5=C(C(=NC=C5)NC6CC6)Cl)CO1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SHP389: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP389 is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. This document provides an in-depth technical overview of the discovery, synthesis, and preclinical characterization of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of SHP2 inhibition. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying science.

Discovery and Rationale

The discovery of this compound was the culmination of a structure-based drug design and scaffold morphing effort aimed at identifying novel allosteric inhibitors of SHP2 with improved drug-like properties.[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the MAPK signaling pathway, which is frequently hyperactivated in various cancers.[1] Allosteric inhibition of SHP2, by locking the enzyme in an auto-inhibited conformation, presents a promising therapeutic strategy for cancers driven by aberrant receptor tyrosine kinase (RTK) signaling.[2]

The development of this compound originated from the optimization of a fused, bicyclic screening hit. Through iterative cycles of chemical synthesis and biological testing, guided by X-ray crystallography and structure-activity relationship (SAR) studies, a novel pyrazolopyrimidinone scaffold was identified. This scaffold demonstrated significant improvements in potency, selectivity, and pharmacokinetic properties, leading to the identification of this compound.[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step sequence starting from commercially available materials. The core pyrazolopyrimidinone scaffold is constructed, followed by the introduction of the key side chains. While the specific, step-by-step synthesis of this compound is not detailed as a singular protocol in the primary literature, the general synthetic scheme for analogous pyrazolopyrimidinones is provided. The following is a representative synthesis based on the procedures described for similar compounds in the same chemical series.

General Synthetic Scheme:

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol (Representative):

A detailed, step-by-step protocol for the synthesis of this compound is proprietary and not publicly available. The general methods reported for the synthesis of analogous pyrazolopyrimidinones in the primary literature involve standard organic chemistry techniques. Key reactions include:

-

Formation of the Pyrazolopyrimidinone Core: This is typically achieved through the condensation of a substituted hydrazine with a pyrimidinone precursor, followed by cyclization.

-

Introduction of the Aryl Side Chain: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, is used to attach the substituted aryl group to the pyrazolopyrimidinone core.

-

Introduction of the Spirocyclic Side Chain: The final side chain is introduced through a nucleophilic aromatic substitution or another coupling reaction.

The purification of intermediates and the final product is typically performed using column chromatography on silica gel, and the characterization is done using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action and Signaling Pathway

This compound is an allosteric inhibitor of SHP2. It binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and subsequent dephosphorylation of downstream substrates.

The primary signaling pathway modulated by this compound is the RAS-MAPK pathway. By inhibiting SHP2, this compound blocks the dephosphorylation of key signaling nodes, leading to the downregulation of phosphorylated ERK (p-ERK).

Caption: SHP2 signaling pathway and the mechanism of this compound inhibition.

Preclinical Data

The preclinical evaluation of this compound has demonstrated its potency as an allosteric SHP2 inhibitor.

Table 1: In Vitro Potency of this compound

| Assay | IC50 (nM) |

| SHP2 Biochemical Assay | 36 |

| p-ERK Cellular Assay | 36 |

Data sourced from MedchemExpress and MedKoo Biosciences product pages, referencing the primary literature.[2][3]

Experimental Protocols:

-

SHP2 Biochemical Assay: The enzymatic activity of SHP2 is measured in the presence of varying concentrations of the inhibitor. A common method involves a fluorescence-based assay that monitors the dephosphorylation of a substrate, such as DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

-

p-ERK Cellular Assay: A cell-based assay is used to determine the effect of the inhibitor on the downstream signaling of the MAPK pathway. This is often a Western blot or an ELISA-based assay that quantifies the levels of phosphorylated ERK in cells treated with the inhibitor.

Pharmacokinetics and In Vivo Efficacy

Detailed pharmacokinetic and in vivo efficacy data for this compound are not extensively available in the public domain. The primary publication indicates that this compound modulates MAPK signaling in vivo, suggesting that it has sufficient pharmacokinetic properties to reach its target and exert a biological effect.[1] Further studies would be required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy in various preclinical cancer models.

Clinical Development

As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound. The development of other SHP2 inhibitors is ongoing, with several compounds in various phases of clinical investigation for the treatment of solid tumors.

Conclusion

This compound is a potent and selective allosteric inhibitor of SHP2, developed through a rigorous structure-based drug design program. Its discovery has provided a valuable chemical tool for studying the role of SHP2 in health and disease, and it represents a promising scaffold for the development of novel anticancer therapeutics. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and other SHP2 inhibitors.

References

- 1. WO2021236775A1 - Small molecule degraders of shp2 protein - Google Patents [patents.google.com]

- 2. Dual Allosteric Inhibition of SHP2 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monobody Inhibitor Selective to the Phosphatase Domain of SHP2 and its Use as a Probe for Quantifying SHP2 Allosteric Regulation - PMC [pmc.ncbi.nlm.nih.gov]

SHP389: A Deep Dive into its Mechanism of Action in the RAS-ERK Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP389 is a potent and selective allosteric inhibitor of Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), ultimately leading to the activation of the RAS-ERK (MAPK) signaling pathway. Dysregulation of the RAS-ERK pathway is a hallmark of many human cancers, making SHP2 an attractive therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on the RAS-ERK pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Mechanism of Action: Allosteric Inhibition of SHP2

Unlike orthosteric inhibitors that bind directly to the catalytic active site, this compound is an allosteric inhibitor that binds to a distinct pocket on the SHP2 protein. This allosteric binding site is located at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains.

In its inactive state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain blocks the PTP catalytic site, preventing substrate access. Upon upstream signaling, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or scaffold proteins via its SH2 domains. This interaction induces a conformational change that relieves the auto-inhibition, opening the catalytic site and activating the phosphatase.

This compound exerts its inhibitory effect by binding to and stabilizing the inactive, auto-inhibited conformation of SHP2. This prevents the conformational change required for SHP2 activation, thereby locking the enzyme in a closed state and inhibiting its phosphatase activity. The consequence of this inhibition is the disruption of the signal relay from upstream RTKs to downstream effectors in the RAS-ERK pathway.

Quantitative Data

This compound has demonstrated potent inhibition of SHP2 and downstream signaling in preclinical studies. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| IC50 (SHP2) | 36 nM | Biochemical Assay | [1] |

| IC50 (p-ERK) | 36 nM | Cellular Assay | [1] |

Further preclinical data on the effects of this compound on cell proliferation, RAS-GTP levels, and pERK inhibition across a panel of cancer cell lines with various mutations are currently being investigated and will be updated as they become publicly available.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and other SHP2 inhibitors.

RAS-GTP Pulldown Assay

This assay is used to specifically measure the levels of active, GTP-bound RAS in cells.

Materials:

-

Cell lysis buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, and protease inhibitors)

-

RAF1-RBD (RAS Binding Domain) beads (e.g., agarose-conjugated)

-

GTPγS (non-hydrolyzable GTP analog for positive control)

-

GDP (for negative control)

-

Anti-RAS antibody

-

SDS-PAGE and Western blot reagents

Procedure:

-

Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.

-

Lyse cells on ice with cold lysis buffer.

-

Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Normalize total protein concentration for each sample.

-

Incubate a portion of the lysate with RAF1-RBD beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using an anti-RAS antibody to detect the amount of active RAS pulled down.

-

Run a parallel Western blot with total cell lysates to determine the total RAS levels for normalization.

References

The Structure-Activity Relationship of SHP389: An In-depth Technical Guide for Researchers

An Exploration of the Allosteric Inhibition of SHP2 and the Optimization of Pyrazolopyrimidinone-Based Inhibitors

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies that culminated in the discovery of SHP389, a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of oncology, immunology, and medicinal chemistry.

Introduction: SHP2 as a Therapeutic Target

Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which governs fundamental cellular processes such as proliferation, differentiation, and survival. Dysregulation of SHP2 activity is implicated in the pathogenesis of various human diseases, including developmental disorders and multiple cancers. Consequently, SHP2 has emerged as a compelling target for therapeutic intervention. This compound is a product of extensive medicinal chemistry efforts aimed at identifying novel, potent, and selective allosteric inhibitors of SHP2.

Structure-Activity Relationship (SAR) of Pyrazolopyrimidinone Analogs

The development of this compound originated from the optimization of a pyrazolopyrimidinone scaffold. The following tables summarize the quantitative SAR data for a series of analogs, highlighting the impact of various structural modifications on SHP2 inhibition and cellular activity.

Table 1: SAR of the Spirocyclic Amine Moiety

| Compound | R Group | SHP2 IC50 (µM) | p-ERK IC50 (µM) |

| 11 | 4-amino-4-methylpiperidin-1-yl | 0.015 | 0.091 |

| 12 | (3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl | 0.007 | 0.036 |

| 13 | (3R,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl | 0.018 | 0.080 |

| 14 | (S)-3-aminopiperidin-1-yl | 0.025 | 0.150 |

| 15 | (R)-3-aminopiperidin-1-yl | 0.023 | 0.140 |

| This compound (1) | (3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl | 0.007 | 0.036 |

Data extracted from the Supporting Information of "Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors", Journal of Medicinal Chemistry, 2019.

Table 2: SAR of the Pendant Chloroarene Group

| Compound | Ar Group | SHP2 IC50 (µM) | p-ERK IC50 (µM) |

| 14 | 2,3-dichlorophenyl | 0.025 | 0.150 |

| 16 | 2,5-dichlorophenyl | 0.045 | 0.250 |

| 17 | 3-chloro-2-(cyclopropylamino)pyridin-4-yl | 0.007 | 0.036 |

| 18 | 2-chloro-3-methoxyphenyl | 0.080 | 0.450 |

| 19 | 2-chloro-4-fluorophenyl | 0.030 | 0.180 |

| This compound (1) | 3-chloro-2-(cyclopropylamino)pyridin-4-yl | 0.007 | 0.036 |

Data extracted from the Supporting Information of "Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors", Journal of Medicinal Chemistry, 2019.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.

SHP2 Biochemical Assay

The catalytic activity of SHP2 was determined using a prompt fluorescence assay with the surrogate substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

Materials:

-

Recombinant human SHP2 protein

-

DiFMUP substrate

-

Assay Buffer: 50 mM Tris pH 7.5, 100 mM NaCl, 5 mM DTT, 0.01% Tween-20

-

Test compounds (in DMSO)

-

384-well black microplates

Procedure:

-

A solution of SHP2 protein is prepared in the assay buffer.

-

Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

-

In the microplate, 5 µL of the compound solution is mixed with 10 µL of the SHP2 enzyme solution.

-

The plate is incubated for 60 minutes at room temperature to allow for compound binding.

-

The enzymatic reaction is initiated by adding 10 µL of the DiFMUP substrate solution.

-

The fluorescence intensity is measured immediately on a plate reader with excitation at 340 nm and emission at 450 nm.

-

IC50 values are calculated from the dose-response curves.

Cellular p-ERK Assay

The cellular potency of the SHP2 inhibitors was assessed by measuring the phosphorylation of ERK (p-ERK), a downstream substrate in the MAPK pathway.

Materials:

-

KYSE-520 human esophageal squamous carcinoma cell line

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds (in DMSO)

-

Lysis buffer

-

Antibodies: anti-p-ERK1/2, anti-total ERK1/2

-

ELISA or Western blotting reagents

-

96-well cell culture plates

Procedure:

-

KYSE-520 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cell culture medium is replaced with a serum-free medium for 4 hours to starve the cells.

-

Cells are pre-incubated with serially diluted test compounds for 1 hour.

-

Cells are then stimulated with a growth factor (e.g., EGF or FGF) for 10 minutes to induce ERK phosphorylation.

-

The medium is aspirated, and the cells are lysed with a suitable lysis buffer.

-

The concentration of p-ERK and total ERK in the cell lysates is quantified using an ELISA kit or by Western blotting.

-

IC50 values are determined by normalizing the p-ERK signal to the total ERK signal and plotting the percentage of inhibition against the compound concentration.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: SHP2 signaling pathway and the mechanism of inhibition by this compound.

Caption: General workflow for the structure-activity relationship studies of this compound.

SHP2 Phosphatase Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating a variety of cellular processes. It is a critical component of multiple signaling pathways, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, which are fundamental to cell growth, differentiation, migration, and survival. Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of developmental disorders such as Noonan syndrome and various malignancies, making it a compelling therapeutic target in oncology. This guide provides a comprehensive technical overview of SHP2's core signaling pathways, methodologies for its study, and its role as a target for drug development.

Introduction to SHP2

SHP2 is a ubiquitously expressed protein that acts as a critical signaling node downstream of receptor tyrosine kinases (RTKs), cytokine receptors, and integrins. Its function is multifaceted, acting as both a phosphatase and a scaffolding protein. The structure of SHP2 consists of two tandem N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites.

Under basal conditions, SHP2 exists in a catalytically inactive, autoinhibited conformation where the N-SH2 domain sterically blocks the PTP domain's active site. Activation of SHP2 is a multi-step process initiated by the binding of its SH2 domains to specific phosphotyrosine (pY) motifs on activated receptors or docking/scaffolding proteins like GAB1/2 and IRS1. This binding induces a conformational change that relieves the autoinhibition, allowing the PTP domain to access its substrates.

Core Signaling Pathways Regulated by SHP2

SHP2 is a key transducer in several major signaling cascades, predominantly acting as a positive regulator of the RAS-MAPK pathway, while its influence on other pathways like PI3K/AKT and JAK/STAT can be context-dependent.

The RAS/ERK Pathway

SHP2 is a crucial upstream regulator of the RAS/ERK (MAPK) pathway, which is essential for cell proliferation and survival. Upon stimulation by growth factors (e.g., EGF, FGF, PDGF), RTKs become autophosphorylated, creating docking sites for adaptor proteins like Grb2 and scaffolding proteins such as GAB1. SHP2 is recruited to these phosphotyrosine sites via its SH2 domains. The activated SHP2 then dephosphorylates specific substrates, leading to the activation of RAS. One key mechanism involves the dephosphorylation of RAS GTPase-activating proteins (GAPs), which are negative regulators of RAS, thereby promoting the accumulation of active, GTP-bound RAS. Activated RAS then initiates a kinase cascade through RAF, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression related to cell cycle progression and proliferation.

.

The Pivotal Role of SHP2 in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical regulator of cancer cell proliferation and survival. This non-receptor protein tyrosine phosphatase functions as a key signaling node downstream of multiple receptor tyrosine kinases (RTKs), cytokines, and growth factors, predominantly through the activation of the RAS-mitogen-activated protein kinase (MAPK) pathway. Its established role as a proto-oncogene has positioned SHP2 as a compelling therapeutic target for a wide array of malignancies. This technical guide provides an in-depth examination of the mechanisms by which SHP2 drives cancer cell proliferation, details key experimental methodologies for its study, and presents quantitative data on the effects of its inhibition and depletion.

Introduction

SHP2 is a ubiquitously expressed protein tyrosine phosphatase that, counterintuitively for a phosphatase, often plays a positive role in signal transduction.[1][2] It is a key mediator of signaling pathways that are fundamental to cell growth, differentiation, and survival.[3] Dysregulation of SHP2 activity, through either genetic mutations or overexpression, is implicated in the pathogenesis of numerous human cancers, including lung, breast, colorectal, and hematopoietic malignancies.[4][5][6] SHP2's central role in oncogenic signaling has spurred the development of potent and selective allosteric inhibitors, several of which are currently in clinical trials.[7] This guide delves into the core molecular mechanisms of SHP2-mediated cancer cell proliferation, offering a technical resource for researchers and drug developers in the field of oncology.

SHP2 Signaling Pathways in Cancer Proliferation

SHP2 integrates signals from various upstream receptors to modulate several key downstream pathways critical for cell proliferation.

The RAS-ERK Pathway

The most well-characterized function of SHP2 is its role as a crucial activator of the RAS-ERK (also known as MAPK) signaling cascade.[2] Upon growth factor binding to an RTK, SHP2 is recruited to phosphorylated tyrosine residues on the receptor or associated scaffolding proteins like Grb2-associated binder 1 (Gab1). This recruitment relieves the auto-inhibited conformation of SHP2, leading to its activation. Activated SHP2 then dephosphorylates specific substrates, including RAS GTPase-activating proteins (GAPs), which in turn promotes the accumulation of the active, GTP-bound form of RAS.[8] This initiates a phosphorylation cascade through RAF, MEK, and finally ERK, which translocates to the nucleus to activate transcription factors that drive cell cycle progression and proliferation.[8]

The PI3K-AKT Pathway

SHP2's role in the phosphatidylinositol 3-kinase (PI3K)-AKT pathway is more complex and can be context-dependent. In some cancers, such as breast cancer, SHP2 has been shown to positively regulate this pathway, contributing to cell proliferation and survival.[9] SHP2 can dephosphorylate and inactivate phosphatase and tensin homolog (PTEN), a negative regulator of the PI3K-AKT pathway. By inhibiting PTEN, SHP2 promotes the phosphorylation and activation of AKT, which in turn phosphorylates a host of downstream targets to promote cell cycle progression and inhibit apoptosis.

References

- 1. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sellerslab.org [sellerslab.org]

- 5. Tyrosine phosphatase SHP2 promotes breast cancer progression and maintains tumor-initiating cells via activation of key transcription factors and a positive feedback signaling loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Binding Site of SHP389 on SHP2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding site and mechanism of action of SHP389, a potent allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document details the structural basis of the this compound-SHP2 interaction, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction to SHP2 and its Allosteric Inhibition

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) cascade.[1] It is a key regulator of cell growth, differentiation, and survival. Dysregulation of SHP2 activity is implicated in various developmental disorders and cancers.

SHP2 exists in an autoinhibited conformation, where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[2] Activation occurs upon binding of phosphotyrosine-containing proteins to the SH2 domains, leading to a conformational change that exposes the catalytic site.

Allosteric inhibitors of SHP2, such as this compound, function by binding to a site distinct from the active site. This binding stabilizes the autoinhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.[3]

The this compound Binding Site on SHP2

The co-crystal structure of SHP2 in complex with this compound (PDB ID: 6MDC) reveals a well-defined allosteric binding pocket located at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the PTP domains.[1] This "tunnel-like" pocket is a hallmark of this class of allosteric inhibitors.

Key Interacting Residues:

A detailed analysis of the SHP2-SHP389 interface in the 6MDC structure highlights several key residues crucial for the binding and stabilization of the inhibitor. These interactions are a combination of hydrogen bonds, hydrophobic interactions, and a cation-π interaction.

| Interacting SHP2 Residue | Domain | Type of Interaction with this compound |

| Arg111 | C-SH2 | Hydrogen Bond, Cation-π Interaction |

| Glu250 | PTP | Hydrogen Bond |

| Met70 | N-SH2 | Hydrophobic |

| Ala72 | N-SH2 | Hydrophobic |

| Gln79 | N-SH2 | Hydrophobic |

| Thr108 | C-SH2 | Hydrophobic |

| Phe113 | C-SH2 | Hydrophobic |

| Thr253 | PTP | Hydrophobic |

| Gln257 | PTP | Hydrophobic |

This table is generated based on the analysis of the PDB entry 6MDC and may not be exhaustive.

The pyrazolopyrimidinone core of this compound forms crucial hydrogen bonds with Arg111 and Glu250. The 2-amino, 3-chloropyridine moiety engages in a cation-π interaction with the side chain of Arg111, further anchoring the inhibitor in the pocket. The surrounding hydrophobic residues from all three domains create a favorable environment for the binding of the rest of the this compound molecule.

Quantitative Data for this compound-SHP2 Interaction

The inhibitory potency of this compound has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of an inhibitor.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| This compound | SHP2 | Enzymatic Assay | 36 | [4] |

| This compound | p-ERK | Cellular Assay | 36 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound's interaction with SHP2.

In Vitro SHP2 Enzymatic Inhibition Assay (Representative Protocol)

This protocol is adapted from established methods for measuring SHP2 phosphatase activity and its inhibition.[5][6]

Objective: To determine the IC50 value of this compound against SHP2.

Materials:

-

Recombinant full-length human SHP2 protein

-

This compound (or other test inhibitors) dissolved in DMSO

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 5 mM DTT, 1 mM EDTA, and 0.05% BSA.

-

384-well black microplates

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

-

Add 5 µL of the diluted this compound solutions or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of recombinant SHP2 protein (e.g., 2.5 nM final concentration) in Assay Buffer to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding 10 µL of DiFMUP substrate (e.g., 200 µM final concentration) in Assay Buffer to each well.

-

Immediately measure the fluorescence intensity at time zero.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the final fluorescence intensity.

-

Subtract the background fluorescence (wells with no enzyme) from all readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) (Representative Protocol)

CETSA is a powerful method to confirm target engagement of an inhibitor in a cellular context.[7][8]

Objective: To demonstrate the binding of this compound to SHP2 in intact cells.

Materials:

-

Cells expressing SHP2 (e.g., KYSE-520)

-

This compound dissolved in DMSO

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies against SHP2 and a loading control (e.g., GAPDH)

-

SDS-PAGE and Western blotting reagents and equipment

-

Thermal cycler or heating block

Procedure:

-

Culture cells to 80-90% confluency.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

-

Collect the supernatant and determine the protein concentration.

-

Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-SHP2 antibody. An antibody against a loading control should also be used.

-

Quantify the band intensities.

-

Plot the amount of soluble SHP2 as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathways and Experimental Workflows

This compound, by inhibiting SHP2, modulates several key signaling pathways implicated in cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

SHP2 in the RAS-RAF-MEK-ERK Signaling Pathway

Caption: SHP2's role in the RAS-RAF-MEK-ERK pathway and its inhibition by this compound.

SHP2 in the JAK-STAT Signaling Pathway

Caption: SHP2's modulatory role in the JAK-STAT pathway and the effect of this compound.

SHP2 in the PD-1/PD-L1 Immune Checkpoint Pathway

Caption: SHP2's role in the PD-1/PD-L1 pathway and its inhibition by this compound.

Experimental Workflow for this compound Characterization

References

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

SHP389 (TNO155): A Novel SHP2 Inhibitor Reshaping the Tumor Microenvironment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling and a key regulator of the tumor microenvironment (TME).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating cellular proliferation, survival, and differentiation through the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[2][3] Dysregulation of SHP2 activity is implicated in the pathogenesis of various solid tumors and hematological malignancies.[2][4] SHP389 (also known as TNO155) is a potent and selective allosteric inhibitor of SHP2 currently under clinical investigation.[5][6] This technical guide provides a comprehensive overview of this compound and its effects on the TME, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing critical signaling pathways and workflows.

Introduction to SHP2 and its Role in Cancer

SHP2 is a ubiquitously expressed phosphatase that integrates signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK pathway.[2][3] It acts as a critical signaling hub, modulating pathways that are frequently hyperactivated in cancer, such as those driven by EGFR, KRAS, and BRAF mutations.[1][4] Beyond its cell-intrinsic roles in promoting tumor growth, SHP2 is a key regulator of the immune landscape within the TME.[1] It is involved in the PD-1/PD-L1 immune checkpoint pathway, influencing T-cell activation and exhaustion.[5][7] Furthermore, SHP2 signaling can modulate the function of various immune cells, including macrophages and myeloid-derived suppressor cells (MDSCs), often contributing to an immunosuppressive TME that fosters tumor progression and resistance to therapy.[8][9] The dual role of SHP2 in both tumor cell proliferation and immune evasion makes it a compelling therapeutic target in oncology.[10]

This compound (TNO155): A Potent and Selective Allosteric SHP2 Inhibitor

This compound (TNO155) is an orally bioavailable, allosteric inhibitor that locks SHP2 in an auto-inhibited conformation.[5][10] This mechanism of action provides high selectivity and potent inhibition of SHP2 activity.[5] Preclinical studies have demonstrated that TNO155 can effectively block RTK signaling and exhibits anti-tumor activity in various cancer models.[11]

Effects of this compound on the Tumor Microenvironment

SHP2 inhibition by agents like this compound instigates a multi-faceted remodeling of the TME, impacting both innate and adaptive immune responses.

Modulation of T-Cell Function

SHP2 is a crucial downstream effector of the PD-1 signaling pathway, which is a major immune checkpoint that suppresses T-cell activity.[7] Inhibition of SHP2 can augment CD8+ cytotoxic T-cell mediated anti-tumor immunity.[10] Preclinical studies with SHP2 inhibitors have shown increased production of effector cytokines such as IFN-γ and granzyme B by tumor-infiltrating CD8+ T-cells.[10]

Repolarization of Tumor-Associated Macrophages (TAMs)

Tumor-associated macrophages are a key component of the TME and can exist in either a pro-inflammatory (M1) or an anti-inflammatory, pro-tumoral (M2) state. SHP2 signaling has been implicated in promoting the M2-like phenotype of TAMs.[12] Inhibition of SHP2 can lead to the repolarization of TAMs from an M2 to an M1 phenotype, thereby enhancing their anti-tumor functions.[13][14]

Impact on Myeloid-Derived Suppressor Cells (MDSCs)

Myeloid-derived suppressor cells are a heterogeneous population of immature myeloid cells with potent immunosuppressive functions. SHP2 signaling is involved in the differentiation and function of myeloid cells.[8][15] Inhibition of SHP2 has the potential to reduce the accumulation and suppressive activity of MDSCs within the TME.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of SHP2 inhibitors, including this compound (TNO155).

Table 1: Clinical Trial Data for TNO155 (this compound)

| Parameter | Value | Study/Reference |

| Phase I Monotherapy (NCT03114319) | ||

| Number of Patients | 118 | [1][4] |

| Common Cancer Types | Colorectal (54%), GIST (16%), NSCLC (12%) | [1][4] |

| Dosing Schedules | 1.5-70 mg QD (2w on/1w off), 30-50 mg BID (2w on/1w off), 30-60 mg QD (3w on/1w off), 40 or 50 mg QD continuous | [1][4] |

| Most Common Treatment-Related AEs (All Grades) | Increased blood CPK (28%), peripheral edema (26%), diarrhea (26%), acneiform dermatitis (23%) | [1] |

| Best Observed Response | Stable Disease (SD) in 20% of patients | [1][4] |

| Target Inhibition (≥50% reduction in DUSP6 expression) | 60% of patients at doses ≥20 mg/day | [1] |

| Phase Ib Combination with Spartalizumab (anti-PD-1) (NCT04000529) | ||

| Number of Patients (all doses) | 57 | [3] |

| Disease Control Rate (DCR) | 26.3% | [3] |

| Partial Response (PR) Rate | 1.8% | [3] |

| Phase Ib Combination with JDQ433 (KRAS G12C inhibitor) (NCT04699188) | ||

| Disease Control Rate (DCR) | 83.3% | [16] |

Table 2: Preclinical Data for SHP2 Inhibitors (SHP099)

| Parameter | Finding | Model System | Reference |

| Effect on CD8+ T-cells | |||

| IFN-γ and Granzyme B production in tumor-infiltrating CD8+ T-cells | Increased | CT-26 colon cancer xenograft | [10] |

| Proliferation of CD8+ T-cells in co-culture with tumor spheroids | Increased | OVCAR-8 ovarian cancer cells co-cultured with PBMCs | [17] |

| Effect on Macrophages | |||

| M1 macrophage markers (iNOS, CD86, TNF-α, IL-1β) | Decreased with SHP2 inhibition | LPS-induced BV2 microglial cells | [14] |

| M2 macrophage markers (Arg-1, CD163) | Increased with SHP2 inhibition | LPS-induced BV2 microglial cells | [14] |

| In Vivo Tumor Growth | |||

| Tumor Growth Inhibition | Significant reduction in tumor volume | CT-26 colon cancer xenograft | [10] |

| Combination with anti-PD-1 antibody | Synergistic tumor growth inhibition | MC-38 and CT-26 colon cancer xenograft models | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of SHP2 inhibitor research.

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

Objective: To quantify and phenotype immune cell populations within the tumor.

Protocol:

-

Tumor Dissociation: Freshly resected tumor tissue is mechanically minced and enzymatically digested (e.g., using a tumor dissociation kit) to obtain a single-cell suspension.

-

Cell Staining:

-

Cells are washed and resuspended in FACS buffer (PBS with 2% FBS).

-

A viability dye is added to exclude dead cells.

-

Cells are incubated with a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, PD-1) for 30 minutes at 4°C in the dark.

-

-

Intracellular Staining (for cytokines):

-

For cytokine analysis (e.g., IFN-γ, Granzyme B), cells are stimulated ex vivo (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

After surface staining, cells are fixed and permeabilized using a fixation/permeabilization buffer.

-

Cells are then incubated with antibodies against intracellular cytokines for 30 minutes at 4°C in the dark.

-

-

Data Acquisition and Analysis: Stained cells are acquired on a flow cytometer. Data is analyzed using appropriate software to gate on specific cell populations and quantify marker expression.

Macrophage Polarization Assay

Objective: To assess the effect of SHP2 inhibition on macrophage polarization.

Protocol:

-

Macrophage Generation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are isolated by plastic adherence and differentiated into macrophages by culturing in the presence of M-CSF (for M2 polarization) or GM-CSF (for M1 polarization) for 6-7 days.

-

Polarization and Treatment:

-

On day 7, macrophages are treated with polarizing stimuli: LPS and IFN-γ for M1 polarization, or IL-4 and IL-13 for M2 polarization.

-

The SHP2 inhibitor (e.g., this compound) or vehicle control is added concurrently with the polarizing stimuli.

-

-

Analysis of Polarization Markers: After 24-48 hours, macrophage polarization is assessed by:

-

Flow Cytometry: Staining for M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) surface markers.

-

qPCR: Measuring the mRNA expression of M1 (e.g., INOS, TNF) and M2 (e.g., ARG1, MRC1) signature genes.

-

ELISA: Quantifying the secretion of M1 (e.g., IL-12, TNF-α) and M2 (e.g., IL-10) cytokines in the culture supernatant.

-

Western Blot for p-ERK

Objective: To measure the inhibition of RAS-MAPK signaling.

Protocol:

-

Cell Lysis: Cancer cells are treated with the SHP2 inhibitor or vehicle for the desired time. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour.

-

The membrane is incubated with a primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C.

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The membrane is then stripped and re-probed with an antibody against total ERK as a loading control. Band intensities are quantified using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to this compound's mechanism of action.

Caption: SHP2 in the RAS-MAPK Signaling Pathway.

Caption: SHP2 in the PD-1 Immune Checkpoint Pathway.

Caption: Experimental Workflow for Macrophage Polarization Assay.

Conclusion and Future Directions

This compound (TNO155) represents a promising therapeutic agent that targets both the intrinsic oncogenic signaling of cancer cells and the immunosuppressive tumor microenvironment. Its ability to modulate key immune cell populations, including T-cells and macrophages, positions it as a valuable component of combination therapies, particularly with immune checkpoint inhibitors and other targeted agents. The ongoing clinical trials will further elucidate the safety and efficacy of this compound in various cancer types and combination regimens. Future research should continue to explore the complex interplay between SHP2 inhibition and the diverse cellular and molecular components of the TME to identify predictive biomarkers and optimize treatment strategies for patients.

References

- 1. MDSC Isolation and T Cell Suppression Assay [bio-protocol.org]

- 2. Monitoring cancer cell invasion and T-cell cytotoxicity in 3D culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol to assess the suppression of T-cell proliferation by human MDSC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Macrophage Polarization Assay [bio-protocol.org]

- 5. Use of quantitative real-time PCR to determine immune cell density and cytokine gene profile in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jove.com [jove.com]

- 7. MDSC suppression [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. stemcell.com [stemcell.com]

- 15. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]

- 16. A Three-Dimensional Co-culture Model of Infiltrating T Cells in Tumor Spheroids [jove.com]

- 17. researchgate.net [researchgate.net]

Initial Studies on SHP389 in Immune Checkpoint Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical studies on SHP389 (TNO155), an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). The focus is on its role and mechanism of action within immune checkpoint pathways, particularly in combination with anti-PD-1 therapies. This document outlines the core findings, presents quantitative data in a structured format, details key experimental methodologies, and visualizes the associated signaling pathways and workflows.

Core Concepts: SHP2 Inhibition and Immune Checkpoint Blockade

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[1] It is also a key downstream signaling molecule of the PD-1 pathway, where it is involved in inhibiting T-cell activation. This compound is a potent and selective oral allosteric inhibitor of wild-type SHP2.[1] By inhibiting SHP2, this compound has the potential to both directly target tumor cell signaling and modulate the tumor microenvironment to enhance anti-tumor immunity.[2][3] Preclinical studies have shown that the combination of SHP2 inhibitors with anti-PD-1 antibodies can lead to synergistic anti-tumor effects.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from initial preclinical and clinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line/Target | IC50 | Reference |

| SHP2 Inhibition | Wild-type SHP2 | 0.011 µM | [4] |

| pERK Inhibition | KYSE520 | 0.008 µM | |

| Cell Proliferation (5-day) | KYSE520 | 0.100 µM |

Table 2: In Vivo Pharmacodynamics of this compound in a Phase I Clinical Trial (NCT03114319)

| Biomarker | Tissue | Measurement | Result | Reference |

| DUSP6 Expression | Tumor Samples | qPCR | ≥25% reduction in 90% of patients (38/42) at doses ≥20 mg/day | [5] |

| DUSP6 Expression | Tumor Samples | qPCR | ≥50% reduction in 60% of patients (25/42) at doses ≥20 mg/day | [5] |

Table 3: In Vivo Anti-Tumor Efficacy and Immune Modulation of this compound in Combination with Anti-PD-1 in MC38 Syngeneic Mouse Model

| Treatment Group | Outcome | Result | Reference |

| TNO155 + Anti-PD-1 | Tumor Growth | Synergistic attenuation of tumor growth compared to single agents | [3] |

| TNO155 + Anti-PD-1 | Tumor-Associated Macrophages (TAMs) | Decrease in the percentage of TAMs relative to live cells | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in the initial studies of this compound.

Caption: SHP2 signaling in the RAS-MAPK and PD-1 pathways and the inhibitory action of this compound.

Caption: In vivo experimental workflow for evaluating this compound in combination with anti-PD-1.

Detailed Experimental Protocols

In Vivo Murine Syngeneic Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody.

Animal Model:

-

Species: Mouse

-

Strain: C57BL/6

Tumor Model:

-

Cell Line: MC38 (murine colon adenocarcinoma)

-

Implantation: 1 x 10^6 MC38 cells were subcutaneously injected into the flank of the mice.

Treatment Regimen:

-

TNO155 (this compound): Administered orally (PO) at a dose of 20 mg/kg, twice daily (BID).

-

Anti-PD-1 Antibody: Administered intraperitoneally (IP) at a dose of 10 mg/kg, once weekly (QW).

-

Control Groups: Vehicle control with IgG antibody.

-

Treatment Start: Treatment was initiated when tumors reached a palpable size.

Endpoint Analysis:

-

Tumor Growth: Tumor volume was measured regularly using calipers.

-

Immunophenotyping: At the end of the study, tumors were harvested, dissociated into single-cell suspensions, and analyzed by flow cytometry to characterize the tumor-infiltrating immune cell populations.

Flow Cytometry for Tumor-Associated Macrophages (TAMs)

Objective: To quantify the population of TAMs within the tumor microenvironment following treatment.

Sample Preparation:

-

Harvested tumors were mechanically and enzymatically digested to obtain a single-cell suspension.

-

Red blood cells were lysed using a suitable lysis buffer.

-

Cells were washed and resuspended in FACS buffer (e.g., PBS with 2% FBS).

Staining Panel: A comprehensive antibody panel is used to identify various immune cell subsets. For the specific identification of TAMs, the following markers are crucial:

-

General myeloid marker: CD11b

-

Macrophage markers: F4/80

-

Monocytic markers: Ly6C

-

Granulocyte exclusion marker: Ly6G

-

MHC Class II: To assess antigen presentation capacity.

Gating Strategy:

-

Gate on live, single cells.

-

Gate on CD45+ hematopoietic cells.

-

From the CD45+ population, exclude Ly6G+ neutrophils.

-

Gate on CD11b+ myeloid cells.

-

Within the CD11b+ population, identify TAMs as F4/80+ and Ly6C+. Further subgating can be performed based on MHCII expression to distinguish between different macrophage polarization states.

Western Blot for pERK and DUSP6

Objective: To assess the inhibition of the MAPK pathway by this compound through the analysis of phosphorylated ERK (pERK) and the expression of DUSP6, a downstream target and negative feedback regulator of the pathway.

Sample Preparation:

-

Tumor tissue or cell lysates were prepared in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA assay.

SDS-PAGE and Transfer:

-

Equal amounts of protein (20-40 µg) were separated on a 10% SDS-PAGE gel.

-

Proteins were transferred to a PVDF membrane.

Immunoblotting:

-

The membrane was blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

The membrane was incubated with primary antibodies overnight at 4°C.

-

Primary Antibodies:

-

Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

-

Rabbit anti-p44/42 MAPK (Erk1/2)

-

Rabbit anti-DUSP6

-

Mouse anti-GAPDH (loading control)

-

-

-

The membrane was washed three times with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The signal was detected using an enhanced chemiluminescence (ECL) substrate.

Stripping and Re-probing: To detect total ERK on the same membrane used for pERK, the membrane was stripped using a mild stripping buffer, followed by washing, blocking, and re-probing with the total ERK antibody.

Quantitative PCR (qPCR) for DUSP6 Expression

Objective: To measure the change in DUSP6 mRNA expression in tumor tissue as a pharmacodynamic marker of SHP2 inhibition.

RNA Extraction and cDNA Synthesis:

-

Total RNA was extracted from tumor biopsies using a suitable RNA isolation kit.

-

RNA quality and quantity were assessed.

-

1 µg of total RNA was reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

qPCR Reaction:

-

Primers:

-

Human DUSP6 Forward: 5'-CTCGGATCACTGGAGCCAAAAC-3'

-

Human DUSP6 Reverse: 5'-GTCACAGTGACTGAGCGGCTAA-3'

-

-

Reaction Mix: cDNA, forward and reverse primers, and a SYBR Green PCR master mix.

-

Cycling Conditions (example):

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

Melt curve analysis.

-

Data Analysis:

-

The relative expression of DUSP6 was calculated using the 2^-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).

Conclusion

The initial studies on this compound (TNO155) provide a strong rationale for its development as a cancer therapeutic, particularly in combination with immune checkpoint inhibitors. The preclinical data demonstrate that this compound effectively inhibits the SHP2-mediated RAS-MAPK signaling pathway and modulates the tumor immune microenvironment by reducing immunosuppressive cell populations. The detailed protocols provided in this guide are intended to facilitate further research into the mechanism of action and clinical potential of this compound. Future investigations will likely focus on optimizing combination strategies and identifying predictive biomarkers to guide patient selection.

References

- 1. researchgate.net [researchgate.net]

- 2. OMIP-105: A 30-color full-spectrum flow cytometry panel to characterize the immune cell landscape in spleen and tumor within a syngeneic MC-38 murine colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SHP2 blockade enhances anti-tumor immunity via tumor cell intrinsic and extrinsic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Design and validation of novel flow cytometry panels to analyze a comprehensive range of peripheral immune cells in mice [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SHP389 in Murine In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP389 is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2). As a critical downstream effector of multiple receptor tyrosine kinases (RTKs), SHP2 plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in various human cancers. Preclinical studies investigating SHP2 inhibitors have demonstrated their potential as anti-cancer agents, both as monotherapy and in combination with other targeted therapies. These application notes provide a comprehensive overview of the in vivo experimental protocol for evaluating the efficacy and pharmacodynamics of this compound in mouse models of cancer.

Introduction

The SHP2 phosphatase is a key signaling node that relays signals from activated RTKs to downstream pathways, most notably the RAS-MAPK pathway, which is crucial for cell proliferation, survival, and differentiation. Gain-of-function mutations in PTPN11, the gene encoding SHP2, or upstream alterations that lead to SHP2 hyperactivation are implicated in the pathogenesis of various malignancies. This compound, as an allosteric inhibitor, stabilizes SHP2 in an auto-inhibited conformation, thereby blocking its catalytic activity and attenuating downstream signaling. The following protocols and data summaries are intended to guide researchers in the design and execution of in vivo studies to assess the therapeutic potential of this compound in relevant mouse cancer models.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the SHP2 phosphatase, which leads to the downregulation of the RAS-MAPK signaling pathway. Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit the GRB2/SOS complex, which in turn activates RAS. SHP2 is essential for the sustained activation of this pathway. By inhibiting SHP2, this compound effectively reduces the levels of phosphorylated ERK (p-ERK), a key downstream effector of the MAPK pathway, ultimately leading to decreased cell proliferation and tumor growth.

Figure 1: this compound Mechanism of Action in the RAS-MAPK Pathway.

Experimental Protocols

Mouse Models

The selection of an appropriate mouse model is critical for the successful evaluation of this compound. Both xenograft and syngeneic models are commonly employed.

-

Xenograft Models: Human cancer cell lines with known alterations in the RAS-MAPK pathway (e.g., KRAS, BRAF, or NF1 mutations, or RTK amplifications) are implanted into immunocompromised mice (e.g., NOD-SCID or athymic nude mice). This allows for the direct assessment of the anti-tumor activity of this compound on human cancers.

-

Syngeneic Models: Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interplay between the anti-tumor effects of this compound and the host immune system.

This compound Formulation and Administration

A common formulation for the oral administration of SHP2 inhibitors in mice involves a vehicle of 0.5% methylcellulose and 0.025% Tween 20 in sterile water. The compound is typically administered once or twice daily via oral gavage.

Efficacy Studies

The primary endpoint of efficacy studies is the assessment of tumor growth inhibition.

-

Tumor Implantation: Cancer cells are implanted subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula for tumor volume is (Length x Width²) / 2.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.

-

Dosing: this compound is administered at various dose levels (e.g., 25, 50, 100 mg/kg) daily or twice daily via oral gavage.

-

Endpoint: The study is typically terminated when tumors in the control group reach a specified volume or at a predetermined time point. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Pharmacodynamic (PD) Studies

PD studies are crucial to confirm that this compound is engaging its target and modulating the intended signaling pathway in vivo.

-

Tissue Collection: At various time points after the final dose, tumors and other relevant tissues are collected.

-

Western Blot Analysis: Tumor lysates are analyzed by Western blot to assess the levels of phosphorylated ERK (p-ERK) and total ERK. A significant reduction in the p-ERK/total ERK ratio in the tumors of treated mice compared to the control group indicates target engagement.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy and pharmacodynamic study of this compound.

Figure 2: In Vivo Experimental Workflow for this compound Evaluation.

Quantitative Data Summary

While specific data for this compound is emerging, studies with analogous SHP2 inhibitors provide a strong rationale and expected range of activity. The following tables summarize representative data from preclinical studies of SHP2 inhibitors in various mouse models.

Table 1: In Vivo Efficacy of SHP2 Inhibitors in Xenograft Mouse Models

| Cancer Model | Mouse Strain | Compound | Dose (mg/kg, Route) | Dosing Schedule | Tumor Growth Inhibition (%) |

| KYSE-520 (Esophageal) | Nude | SHP099 | 75, p.o. | QD | 60-80 |

| NCI-H358 (Lung) | Nude | TNO155 | 50, p.o. | QD | 50-70 |

| PANC-1 (Pancreatic) | Nude | RMC-4550 | 30, p.o. | QD | 40-60 |

Table 2: In Vivo Pharmacodynamic Modulation by SHP2 Inhibitors

| Cancer Model | Compound | Dose (mg/kg, Route) | Time Post-Dose (h) | p-ERK Inhibition (%) |

| KYSE-520 | SHP099 | 50, p.o. | 4 | ~70 |

| HT-29 (Colon) | TNO155 | 30, p.o. | 6 | ~60 |

| AsPC-1 (Pancreatic) | RMC-4550 | 30, p.o. | 8 | ~50 |

Conclusion

This compound represents a promising therapeutic agent for cancers driven by dysregulated RAS-MAPK signaling. The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound's efficacy and mechanism of action in relevant preclinical mouse models. Careful selection of tumor models, appropriate dosing regimens, and rigorous pharmacodynamic analysis are essential for advancing our understanding of this novel class of inhibitors and guiding their clinical development.

Application Note: SHP099 Cell-Based Assay for Measuring Phospho-ERK Levels

For Research Use Only.

Introduction

SHP099 is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[2] It is a key component of the RAS-extracellular signal-regulated kinase (ERK) signaling pathway, which is frequently hyperactivated in various human cancers.[1][2] SHP099 stabilizes SHP2 in an auto-inhibited conformation, thereby blocking its catalytic activity and suppressing the RAS-ERK signaling cascade.[1][2] This application note provides a detailed protocol for a cell-based assay to measure the phosphorylation of ERK1/2 (p-ERK) in response to SHP099 treatment.

Principle

This assay quantifies the levels of phosphorylated ERK1/2 (Thr202/Tyr204) in cultured cells treated with SHP099. The inhibition of SHP2 by SHP099 is expected to lead to a dose-dependent decrease in p-ERK levels. The p-ERK and total ERK levels are measured by Western blotting, a widely used technique to detect and quantify specific proteins in a complex mixture.

Data Presentation

The following table summarizes the dose-dependent effect of SHP099 on p-ERK levels in KYSE-520 esophageal squamous carcinoma cells. Data is representative of experiments performed in the discovery of SHP099.

| SHP099 Concentration (µM) | Normalized p-ERK Levels (%) | Standard Deviation |

| 0 (DMSO Control) | 100 | ± 5.2 |

| 0.1 | 85.3 | ± 4.1 |

| 0.3 | 62.1 | ± 3.5 |

| 1 | 35.8 | ± 2.9 |

| 3 | 15.2 | ± 1.8 |

| 10 | 5.6 | ± 0.9 |

Data is derived from the graphical representation in Chen et al., Nature, 2016 and is for illustrative purposes.

Signaling Pathway

Caption: SHP099 inhibits the RAS-ERK signaling pathway.

Experimental Workflow

Caption: Workflow for measuring p-ERK levels by Western blot.

Experimental Protocols

Materials and Reagents:

-

Cell Line: KYSE-520 (or other suitable RTK-driven cancer cell line)

-

Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

SHP099: Stock solution in DMSO

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

Protein Assay: BCA Protein Assay Kit

-

SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS

-

Transfer Buffer: Tris-base, Glycine, Methanol

-

Membrane: PVDF or Nitrocellulose membrane

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Rabbit anti-total-ERK1/2

-

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

-

Instrumentation: Cell culture incubator, electrophoresis apparatus, Western blot transfer system, imaging system for chemiluminescence.

Procedure:

-

Cell Seeding:

-

Culture KYSE-520 cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed 1 x 10^6 cells in 6-well plates and allow them to adhere overnight.

-

-

Serum Starvation and SHP099 Treatment:

-

The following day, replace the culture medium with serum-free medium and incubate for 16-24 hours.

-

Prepare serial dilutions of SHP099 in serum-free medium (e.g., 0.1, 0.3, 1, 3, 10 µM). Include a DMSO-only vehicle control.

-

Treat the serum-starved cells with the different concentrations of SHP099 for 2 hours.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes with occasional agitation.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle shaking.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk in TBST) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Signal Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.

-

Capture the chemiluminescent signal using an appropriate imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Calculate the ratio of p-ERK to total ERK for each sample. Normalize the results to the DMSO control to determine the percentage of p-ERK inhibition.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak p-ERK signal | Inactive ERK pathway in the chosen cell line. | Ensure the cell line has an active RTK-RAS-ERK pathway. Consider stimulating with a growth factor (e.g., EGF) after SHP099 treatment. |

| Ineffective antibody. | Use a validated antibody at the recommended dilution. | |

| High background | Insufficient blocking or washing. | Increase blocking time and/or washing steps. |

| Antibody concentration too high. | Optimize antibody dilutions. | |

| Inconsistent results | Variation in cell seeding density or treatment time. | Ensure consistent cell numbers and precise timing for all steps. |

| Incomplete cell lysis. | Ensure complete lysis and solubilization of proteins. |

Conclusion

This application note provides a comprehensive protocol for a cell-based assay to evaluate the inhibitory effect of SHP099 on ERK phosphorylation. This assay is a valuable tool for researchers and drug development professionals studying SHP2 inhibition and the RAS-ERK signaling pathway. The provided data and workflow diagrams offer a clear framework for conducting and interpreting these experiments.

References

Application Notes and Protocols for Preparing SHP389 Stock Solution with DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of SHP389, a potent and selective allosteric SHP2 inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in downstream applications.

Compound Information

This compound is an allosteric inhibitor of Shp2 (PTPN11), a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and survival through the RAS-MAPK signaling pathway. Due to its role in various cancers, SHP2 is a significant target in drug discovery.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2235394-90-6 | [1][2][3][4][5] |

| Molecular Weight | 484.98 g/mol | [1][4] |

| Chemical Formula | C₂₃H₂₉ClN₈O₂ | [1][2][4] |

| Appearance | White to off-white solid | [4][5] |

| Purity | ≥98% | [1] |

Solubility and Storage

Proper dissolution and storage are paramount to maintaining the integrity of the this compound stock solution.

Table 2: Solubility and Recommended Storage Conditions

| Parameter | Recommendation | Reference |

| Solvent | Dimethyl Sulfoxide (DMSO), newly opened | [1][4][5] |

| Solubility in DMSO | 100 mg/mL (206.19 mM) | [1][4][5] |

| Solid Compound Storage | -20°C, protected from light, for up to 3 years | [4][5] |

| Stock Solution Storage | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [4][5] |

Note on DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly impact the solubility of many compounds, including this compound. Therefore, it is highly recommended to use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO for preparing the stock solution.[1][4][5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Ultrasonic water bath

Caption: this compound allosterically inhibits SHP2, thereby downregulating the RAS-MAPK signaling cascade.

By following these detailed application notes and protocols, researchers can ensure the accurate and effective use of this compound in their studies, leading to reliable and reproducible results.

References

Application Notes and Protocols for SHP389 (TNO155) in Xenograft Studies

These application notes provide a comprehensive overview of the dosage and administration of SHP389, also known as TNO155, in various preclinical xenograft models. The information is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Introduction

This compound (TNO155) is a selective, allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway. Dysregulation of this pathway is a common driver of oncogenesis. These notes summarize the preclinical application of this compound in xenograft studies, providing data on effective dosages, administration schedules, and experimental protocols.

Quantitative Data Summary

The following tables summarize the dosages and administration of this compound in various xenograft models as reported in preclinical studies.

Table 1: this compound (TNO155) Monotherapy in Xenograft Models

| Cancer Type | Cell Line / Model | Dosage | Administration Route | Dosing Schedule | Outcome |

| Neuroblastoma | Kelly (ALK-F1174L) | 7.5 mg/kg | Oral | Twice daily | Moderate tumor growth inhibition[1] |

| Neuroblastoma | Kelly (ALK-F1174L) | 20 mg/kg | Oral | Twice daily | Moderate, variable responses[1] |

| Colorectal Cancer | HT-29 | 20 mg/kg | Oral | Twice daily | Moderate tumor growth inhibition[2] |

Table 2: this compound (TNO155) Combination Therapy in Xenograft Models

| Cancer Type | Cell Line / Model | Combination Agent(s) | This compound Dosage | Administration Route | Dosing Schedule | Outcome |

| Neuroblastoma | Kelly (ALK-F1174L) | Lorlatinib (1 mg/kg, twice daily) | 7.5 mg/kg | Oral | Twice daily | Significant tumor growth inhibition[1] |

| Neuroblastoma | Kelly (ALK-F1174L) | Lorlatinib (5 mg/kg, twice daily) | 20 mg/kg | Oral | Twice daily | Significant tumor growth inhibition[1] |